2-Amino-7-{[(3r,4r)-3-Hydroxy-4-(Hydroxymethyl)pyrrolidin-1-Yl]methyl}-3,5-Dihydro-4h-Pyrrolo[3,2-D]pyrimidin-4-One
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Overview
Description
2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with a unique structure that includes both pyrrolo and pyrimidin rings. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,2-d]pyrimidin core, followed by the introduction of the pyrrolidin-1-ylmethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final steps usually involve the protection and deprotection of functional groups to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[3,2-d]pyrimidin core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The exact pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- 2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-b]pyrimidin-4(5H)-one
Uniqueness
The uniqueness of 2-amino-7-(((3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl)methyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one lies in its specific structural arrangement, which imparts distinct biological activities and chemical reactivity. The presence of both pyrrolo and pyrimidin rings, along with the hydroxymethyl and amino groups, allows for diverse interactions with biological targets and chemical reagents.
Properties
CAS No. |
548486-61-9 |
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Molecular Formula |
C12H17N5O3 |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-amino-7-[[(3R,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]methyl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H17N5O3/c13-12-15-9-6(1-14-10(9)11(20)16-12)2-17-3-7(5-18)8(19)4-17/h1,7-8,14,18-19H,2-5H2,(H3,13,15,16,20)/t7-,8+/m1/s1 |
InChI Key |
GSPTUGDLYPMLCQ-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CNC3=C2N=C(NC3=O)N)O)CO |
Canonical SMILES |
C1C(C(CN1CC2=CNC3=C2N=C(NC3=O)N)O)CO |
Origin of Product |
United States |
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